molecular formula C9H7BrN2 B082021 1-Bromoisoquinolin-3-amine CAS No. 13130-79-5

1-Bromoisoquinolin-3-amine

Cat. No.: B082021
CAS No.: 13130-79-5
M. Wt: 223.07 g/mol
InChI Key: PSQUIUNIVDKHJK-UHFFFAOYSA-N
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Description

1-Bromoisoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is characterized by the presence of a bromine atom and an amine group attached to an isoquinoline ring. This compound is known for its applications in various chemical processes and is used as a building block in the synthesis of pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-3-amine can be synthesized through several methods. One common approach involves the bromination of isoquinolin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromoisoquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group enable the compound to participate in various chemical reactions, leading to the formation of biologically active molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

Comparison: 1-Bromoisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological propertiesFor instance, the position of the bromine atom and amine group can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

1-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUIUNIVDKHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302622
Record name 1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-79-5
Record name 13130-79-5
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Record name 1-bromoisoquinolin-3-amine
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Record name 1-bromoisoquinolin-3-amine
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Synthesis routes and methods

Procedure details

To a suspension of α-cyanotolunitrile (20.0 g) in acetic acid (50 ml) was added 25% hydrogen bromide/acetate solution (150 ml), and the mixture was reacted at room temperature overnight. The resulting precipitates were collected by filtration and then added to a 10% aqueous solution of potassium carbonate. The yellow powder was changed to a pale yellow powder. The resulting powder was collected by filtration, washed with water and hexane, and dried at 50° C. under reduced pressure, to give 3-amino-1-bromoisoquinoline (28.5 g; 90.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
hydrogen bromide acetate
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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